

# 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid suppliers

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

**Cat. No.:** B1417789

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An In-Depth Technical Guide to **4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid**: Sourcing, Quality Control, and Application in Modern Drug Discovery

## Executive Summary

**4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** is a specialized chemical intermediate of significant interest to the pharmaceutical and biotechnology sectors. As a bifunctional molecule, it incorporates a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, and a bespoke amide-linked piperidine scaffold, offering a vector for molecular diversity and tailored physicochemical properties. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this valuable building block. We will delve into its molecular characteristics, criteria for sourcing high-quality material, robust protocols for quality control, and its strategic application in the synthesis of novel chemical entities. The narrative emphasizes the causality behind methodological choices, ensuring a deep, practical understanding of its use in a research and development setting.

## Part 1: Molecular Profile and Physicochemical Properties

### Chemical Structure and Identifiers

**4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** is an arylboronic acid derivative. The boronic acid group at the 4-position of the phenyl ring makes it a prime substrate for Suzuki-Miyaura coupling, while the N-acyl piperidine substituent provides a modular handle for influencing properties such as solubility, lipophilicity, and metabolic stability in derivative compounds.

Property	Value
CAS Number	850568-21-7 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BNO <sub>3</sub>
Molecular Weight	247.10 g/mol <a href="#">[3]</a>
Appearance	White to off-white powder <a href="#">[2]</a>
Common Synonyms	(4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

## Structural Diagram

The chemical structure features a central phenyl ring functionalized with a boronic acid group and an amide-linked 4-methylpiperidine ring.

Caption: Structure of **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid**.

## Part 2: Sourcing and Supplier Evaluation

The quality of starting materials is a cornerstone of successful and reproducible drug discovery. Inconsistent purity or the presence of uncharacterized impurities can compromise experimental results, leading to false negatives or artifacts. For a key building block like **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid**, rigorous supplier evaluation is essential.

## Commercial Availability: A Comparative Overview

Several chemical suppliers offer this reagent. The table below summarizes a selection of vendors, highlighting key details for procurement.

Supplier	CAS Number	Purity/Notes	Availability
BLDpharm	850568-21-7	Not specified	<a href="#">Inquire</a> [1]
Zhejiang Jiuzhou Chem Co.	850568-21-7	99%	Bulk capacity available <a href="#">[2]</a>
AOBChem USA	850568-21-7	Not specified	500mg, 1g, 5g, 10g <a href="#">[4]</a>

Note: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own market analysis.

## Key Criteria for Supplier Selection

- Purity Specification and Documentation: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with every batch. This document should specify the purity as determined by quantitative methods (e.g., qNMR, HPLC) and include spectral data (<sup>1</sup>H NMR, LC-MS) for identity confirmation.
- Batch-to-Batch Consistency: For long-term research programs or scale-up activities, consistency is critical. Inquire about the supplier's quality management system and their ability to guarantee consistent impurity profiles between batches.
- Impurity Profile: The most significant impurity in arylboronic acids is often the product of protodeboronation (the corresponding arene).[\[5\]](#) The level of this and other process-related impurities should be minimal.
- Scalability: If future scale-up is anticipated, confirm the supplier's capacity to produce larger quantities (kilogram scale) under cGMP conditions if necessary.[\[2\]](#)

## Part 3: Quality Control and Analytical Protocols

Upon receipt, independent verification of the material's identity, purity, and stability is a mandatory step in a regulated or quality-driven research environment. Arylboronic acids are susceptible to degradation, primarily through protodeboronation, which can be accelerated by moisture, pH changes, and residual metal catalysts.[\[5\]](#)

## Workflow for Incoming Quality Control

This workflow ensures that the material meets the required standards before being introduced into a synthetic route.

Caption: A standard workflow for the quality control of incoming starting materials.

## Protocol 1: Purity and Identity Verification by $^1\text{H}$ NMR Spectroscopy

**Rationale:** Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and can reveal the presence of major impurities. This protocol establishes the material's identity and provides a semi-quantitative purity assessment.

**Methodology:**

- **Sample Preparation:** Accurately weigh ~5 mg of the compound into an NMR tube.
- **Solvent Selection:** Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for boronic acids as the acidic -B(OH)<sub>2</sub> protons are readily observed.
- **Data Acquisition:** Acquire a  $^1\text{H}$  NMR spectrum on a 400 MHz or higher spectrometer.
- **Data Analysis:**
  - **Aromatic Region ( $\delta$  7.3-8.0 ppm):** Expect two sets of doublets characteristic of a 1,4-disubstituted benzene ring.
  - **Piperidine Region ( $\delta$  1.0-4.0 ppm):** A complex series of multiplets corresponding to the piperidine ring protons. The methyl group should appear as a doublet around  $\delta$  0.9-1.2 ppm.
  - **Boronic Acid Protons ( $\delta$  ~8.0 ppm in DMSO-d<sub>6</sub>):** A broad singlet corresponding to the two -OH protons on the boron atom. Its integration relative to the aromatic protons can indicate the presence of anhydride forms.
  - **Impurity Check:** Look for a singlet around  $\delta$  7.4 ppm corresponding to the deboronated impurity, N-(4-methylpiperidin-1-yl)benzamide.

## Protocol 2: Quantitative Purity Assessment by HPLC-UV

**Rationale:** High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities.

**Methodology:**

- **System:** A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- **Mobile Phase:**
  - A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
  - B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
- **Gradient:** A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point for method development.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at 254 nm.
- **Sample Preparation:** Prepare a stock solution of the compound in a 1:1 mixture of Acetonitrile:Water at a concentration of ~0.5 mg/mL.
- **Analysis:** Inject 5-10  $\mu$ L of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The retention time of the deboronated impurity will typically be longer (more hydrophobic) than the parent boronic acid.

## Part 4: Applications in Drug Discovery & Medicinal Chemistry

The primary value of **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** lies in its utility as a versatile building block for constructing complex molecules, particularly in the context of library synthesis for lead discovery.

## Core Utility: Suzuki-Miyaura Cross-Coupling

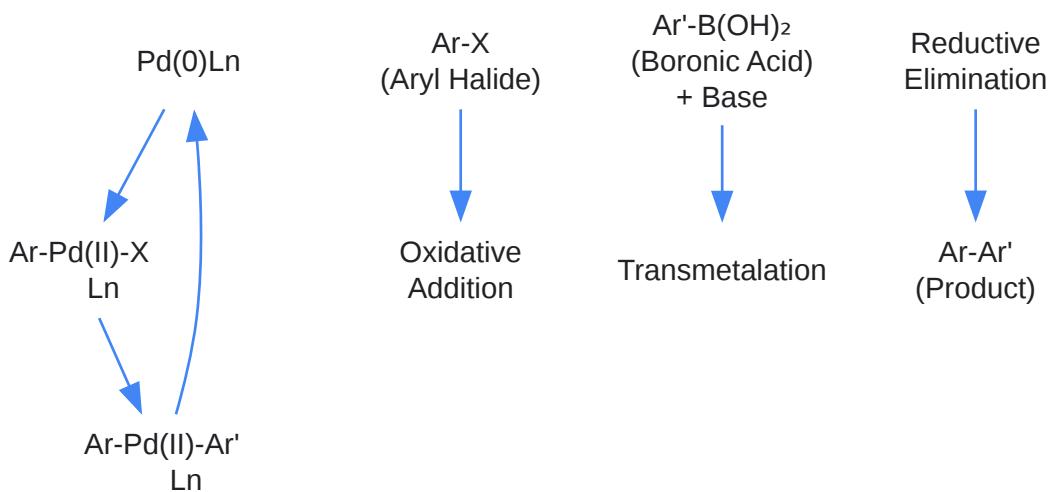
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.<sup>[6]</sup> Arylboronic acids are key substrates in this reaction, coupling with aryl or heteroaryl halides or triflates under palladium catalysis.

**Rationale for Use:** This specific building block allows for the direct installation of the 4-(4-Methylpiperidine-1-carbonyl)phenyl moiety onto a core scaffold. This is strategically advantageous because:

- **Vectorial Diversity:** The piperidine ring can be further functionalized or varied to explore structure-activity relationships (SAR).
- **Modulation of Physicochemical Properties:** The N-acyl piperidine group can improve solubility and modulate lipophilicity (LogP) compared to a simple phenyl group, which is crucial for optimizing drug-like properties.
- **Metabolic Stability:** The amide bond is generally more stable to metabolic degradation than an ester, and the piperidine ring can be modified to block sites of metabolism.

## The Suzuki Coupling Reaction Pathway

The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Part 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While comprehensive toxicological data for this specific compound is not readily available, data from related arylboronic acids and piperidine derivatives should be used to inform a conservative safety assessment.[7][8]

- Hazard Identification:
  - May cause skin, eye, and respiratory irritation.[8]
  - Harmful if swallowed, inhaled, or absorbed through the skin.[7]
- Recommended Handling and Personal Protective Equipment (PPE):
  - Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]
  - Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
  - Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).
- Storage:
  - Store in a tightly sealed container to protect from moisture and air.[7]
  - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

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